N-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide
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Description
“N-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These compounds have been reported to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of these compounds involves complex chemical reactions . The yield of the reaction was reported to be 76% . The reaction involved several steps, including the formation of key intermediates and subsequent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as ATR-FTIR, NMR, and HRMS . The compound has a complex structure with multiple functional groups .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . The reactions involve the formation of key intermediates and subsequent reactions .Physical and Chemical Properties Analysis
The compound has a melting point of 212–214 ℃ . It exhibits specific peaks in the ATR-FTIR spectrum corresponding to different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Mechanism of Action
Properties
IUPAC Name |
N-[[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-16(22)20-10-11-5-3-4-6-12(11)14-9-15(18)21-17-13(14)7-8-19-17/h3-9H,2,10H2,1H3,(H,20,22)(H3,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRODDNWIJUKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1C2=CC(=NC3=C2C=CN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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